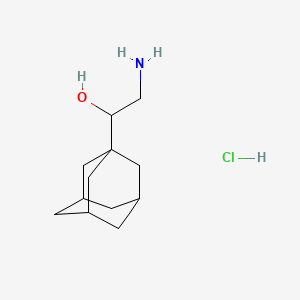![molecular formula C9H9N5O2 B6145075 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid CAS No. 1179798-33-4](/img/no-structure.png)
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid, also known as 6-MAPC, is a pyrazolopyridazine derivative that has been used in a variety of scientific research applications. 6-MAPC has been studied for its potential use in drug design, as a therapeutic agent, and for its biochemical and physiological effects.
Scientific Research Applications
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has been used in a variety of scientific research applications. It has been studied for its potential use in drug design, as a therapeutic agent, and for its biochemical and physiological effects. 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has been used to study the effects of the endocannabinoid system on pain, anxiety, and other conditions. It has also been used to study the effects of the endocannabinoid system on cancer cells and to investigate the role of endocannabinoid system in the regulation of appetite.
Mechanism of Action
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid acts as an agonist of the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This binding triggers a cascade of biochemical and physiological effects, including the activation of G proteins and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, reduce anxiety, and modulate mood. It has also been shown to have anti-cancer effects, reduce appetite, and decrease the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid in lab experiments include its high potency, its ability to bind to the CB1 and CB2 receptors, and its ability to induce a variety of biochemical and physiological effects. The main limitation of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is that it is not approved for human use, so it must be used with caution in lab experiments.
Future Directions
Future research on 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid could focus on its potential use as a therapeutic agent, its effects on other diseases and conditions, and its potential interactions with other drugs. Additionally, research could focus on the potential use of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid as a tool to study the endocannabinoid system and its role in various physiological processes. Finally, research could focus on the development of new derivatives of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid that are more potent and selective for the CB1 and CB2 receptors.
Synthesis Methods
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is synthesized in a two-step process. In the first step, the pyrazolopyridazine derivative is formed by the reaction of 1-methyl-1H-pyrazol-4-amine with 3-chloro-2-hydroxy-pyridine. In the second step, the carboxylic acid group is introduced by reacting the pyrazolopyridazine derivative with ethyl chloroformate and triethylamine.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid involves the reaction of 4-amino-3-nitropyridazine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by reduction of the nitro group and subsequent hydrolysis of the resulting intermediate.", "Starting Materials": [ "4-amino-3-nitropyridazine", "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-amino-3-nitropyridazine is reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in ethanol and water to form 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid intermediate.", "Step 2: The nitro group in the intermediate is reduced using sodium borohydride in ethanol and water to form the corresponding amine intermediate.", "Step 3: The amine intermediate is hydrolyzed using hydrochloric acid and sodium hydroxide to form the final product, 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid." ] } | |
CAS RN |
1179798-33-4 |
Product Name |
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid |
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



